1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Overview
Description
1-(5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl)piperidine-4-carboxylic acid, also known as 2,5-dimethyl-1H-pyrrol-1-yl-5-pyridinecarboxylic acid, is a heterocyclic compound composed of a piperidine ring and a pyridine ring. It is a versatile and useful molecule that has been used in many scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. This compound has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.
Scientific Research Applications
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Scientific Field: Biochemistry
- Application : The compound 2,5-Dimethyl-1H-pyrrole-1-ethanol is a chemical with the molecular formula C8H13NO . It’s used in various chemical reactions due to its unique structure .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction or process. In general, the use of this compound could lead to the synthesis of new compounds or materials .
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Scientific Field: Pharmacology
- Application : Imidazole containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method of Application : These compounds are typically administered in the form of a drug or medication. The specific method of administration (oral, intravenous, etc.) would depend on the specific drug and its intended use .
- Results or Outcomes : The outcomes of using these compounds can vary widely, but they generally involve some form of therapeutic effect. For example, they can help to treat a variety of conditions, from bacterial infections to tumors .
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Scientific Field: Cell Biology
- Application : A compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Method of Application : This compound would typically be added to a cell culture medium, where it would interact with the cells and affect their metabolism .
- Results or Outcomes : The use of this compound led to an increase in glucose uptake and ATP production, which could potentially enhance the efficiency of monoclonal antibody production .
- Scientific Field: Medicinal Chemistry
- Application : Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
- Method of Application : This compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
- Results or Outcomes : The use of this compound led to the inhibition of the expression and production of Th2 cytokines .
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Scientific Field: Organic Chemistry
- Application : The compound 2,5-Dimethyl-1H-pyrrole-1-ethanol is a chemical with the molecular formula C8H13NO . It’s used in various chemical reactions due to its unique structure .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction or process. In general, the use of this compound could lead to the synthesis of new compounds or materials .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
- Method of Application : This compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
- Results or Outcomes : The use of this compound led to the inhibition of the expression and production of Th2 cytokines .
properties
IUPAC Name |
1-[5-(2,5-dimethylpyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-3-4-13(2)20(12)15-5-6-16(18-11-15)19-9-7-14(8-10-19)17(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNQGDNFOSKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)N3CCC(CC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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